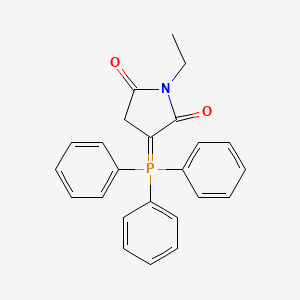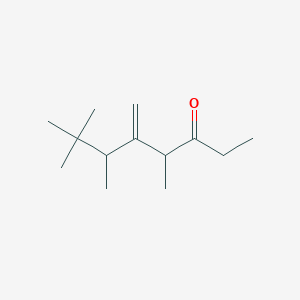
4,6,7,7-Tetramethyl-5-methylideneoctan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7,7-Tetramethyl-5-methylideneoctan-3-one is an organic compound with a unique structure characterized by multiple methyl groups and a methylidene group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,7-Tetramethyl-5-methylideneoctan-3-one typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the methyl and methylidene groups at the correct positions on the octanone backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.
化学反应分析
Types of Reactions
4,6,7,7-Tetramethyl-5-methylideneoctan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
科学研究应用
4,6,7,7-Tetramethyl-5-methylideneoctan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of 4,6,7,7-Tetramethyl-5-methylideneoctan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Known for its use in adhesives and solar cells.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymeric materials.
Uniqueness
4,6,7,7-Tetramethyl-5-methylideneoctan-3-one is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
81786-79-0 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
4,6,7,7-tetramethyl-5-methylideneoctan-3-one |
InChI |
InChI=1S/C13H24O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h10-11H,2,8H2,1,3-7H3 |
InChI 键 |
HUWDBAFDYFCGCU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C(=C)C(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



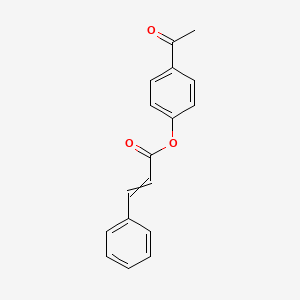
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
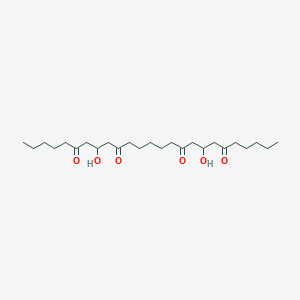
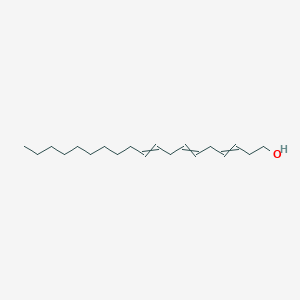
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
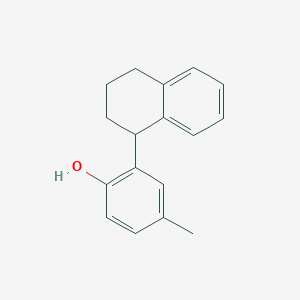
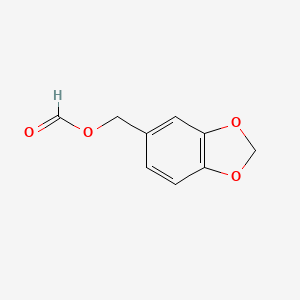
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

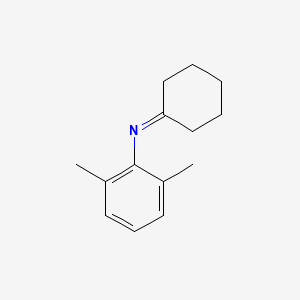

![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
